2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide, also known as CYCLOPS, is a selective agonist of the imidazoline receptor subtype 1 (I1R). It has been found to have potential therapeutic applications in the treatment of hypertension, depression, and pain. In
Mechanism of Action
The imidazoline receptor subtype 1 (I1R) is a G protein-coupled receptor that is involved in the regulation of blood pressure, mood, and pain. 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide selectively activates the I1R, leading to a decrease in sympathetic nervous system activity and a reduction in blood pressure. Additionally, 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide may modulate the release of neurotransmitters such as serotonin and norepinephrine, leading to its antidepressant-like effects. The analgesic effects of 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide may be due to its modulation of pain pathways in the central nervous system.
Biochemical and Physiological Effects:
2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide has been found to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure in animal models, and may have potential as a treatment for hypertension. 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide has also been found to have antidepressant-like effects in animal models, and may have potential as a treatment for depression. Additionally, 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide has been found to have analgesic effects in animal models, and may have potential as a treatment for pain.
Advantages and Limitations for Lab Experiments
One advantage of 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide is its selectivity for the I1R, which allows for more targeted effects and fewer side effects. Additionally, 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide has been found to be relatively stable and easy to synthesize. However, one limitation of 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide. One area of interest is the potential use of 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide as a treatment for hypertension in humans. Additionally, further research is needed to fully understand the mechanism of action of 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide and its potential as a treatment for depression and pain. Other future directions could include the development of more potent and selective I1R agonists, as well as the exploration of other potential therapeutic applications for 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide.
Synthesis Methods
The synthesis of 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide involves the reaction of 3-ethylphenylhydrazine with cyclopropylcarbonyl chloride in the presence of a base, followed by the reaction of the resulting cyclopropylhydrazide with guanidine hydroiodide. The final product is obtained through recrystallization.
Scientific Research Applications
2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide has been extensively studied for its potential therapeutic applications. It has been found to have antihypertensive effects in animal models, and may have potential as a treatment for hypertension in humans. Additionally, 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide has been found to have antidepressant-like effects in animal models, and may have potential as a treatment for depression. 2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide has also been found to have analgesic effects in animal models, and may have potential as a treatment for pain.
properties
IUPAC Name |
2-cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.HI/c1-2-9-4-3-5-11(8-9)15-12(13)14-10-6-7-10;/h3-5,8,10H,2,6-7H2,1H3,(H3,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZXBBDFWMUNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=NC2CC2)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(3-ethylphenyl)guanidine;hydroiodide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.